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Cat. No.: B15597313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the optimal molar ratio

for labeling proteins with Cyanine5.5 succinimidyl ester (Cy5.5-SE). Adherence to these

protocols is critical for achieving the desired degree of labeling (DOL), ensuring experimental

reproducibility, and maintaining the biological activity of the conjugated protein.

Principle of Amine Labeling
Cy5.5-SE is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily

reacts with primary amino groups (-NH2), such as the ε-amino group of lysine residues and the

N-terminus of the protein, to form a stable amide bond.[1][2] The reaction is highly pH-

dependent, with optimal labeling achieved at a pH of 8.3-8.5.[2][3] At this pH, the primary

amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is

minimized.
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Caption: Chemical reaction between Cy5.5-SE and a primary amine on a protein.

Critical Parameters and Data
Accurate calculation of the molar ratio requires precise knowledge of several key parameters.

The following table summarizes essential quantitative data for Cy5.5 and a common protein,

Immunoglobulin G (IgG).

Parameter Symbol Value Reference

Cy5.5 Dye

Molar Extinction

Coefficient at ~675 nm
ε_dye_ 190,000 M⁻¹cm⁻¹ [4]

Correction Factor at

280 nm
CF₂₈₀ ~0.04

Molecular Weight (as

triethylammonium

salt)

MW_dye_ ~1317.7 g/mol [4]

Immunoglobulin G

(IgG)

Molar Extinction

Coefficient at 280 nm
ε_protein_ ~210,000 M⁻¹cm⁻¹ [5][6]

Molecular Weight MW_protein_ ~150,000 g/mol [7][8]

Experimental Protocols
This section details the step-by-step methodology for determining protein concentration,

calculating the required molar ratio of Cy5.5-SE, performing the labeling reaction, and purifying

the final conjugate.
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Caption: Experimental workflow for protein labeling with Cy5.5-SE.

Protein Preparation and Concentration Determination
Accurate protein concentration is paramount for precise molar ratio calculations.

Protocol:
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Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered

saline (PBS), at a pH of 7.2-7.4.[8] Buffers containing primary amines (e.g., Tris) or

ammonium salts will compete with the labeling reaction.[5][9] If necessary, perform dialysis

or use a desalting column to exchange the buffer.

Protein Concentration Measurement: Determine the protein concentration using one of the

following methods:

UV Absorbance at 280 nm: This is a direct method that relies on the absorbance of

aromatic amino acids (tryptophan and tyrosine).[10][11]

Measure the absorbance of the protein solution at 280 nm (A₂₈₀) using a

spectrophotometer.

Calculate the protein concentration using the Beer-Lambert law:

Protein Concentration (M) = A₂₈₀ / (ε_protein_ × l)

Where l is the path length of the cuvette (typically 1 cm).

Colorimetric Assays: Methods like the bicinchoninic acid (BCA) assay or the Bradford

assay can also be used, especially if the protein's extinction coefficient is unknown.[12][13]

A standard curve with a known protein (e.g., bovine serum albumin, BSA) is required.[13]

Cy5.5-SE Stock Solution Preparation
Protocol:

Immediately before use, dissolve the Cy5.5-SE in anhydrous dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF) to a concentration of 10 mg/mL or 10 mM.[5][7][14]

Vortex the solution until the dye is completely dissolved.

Calculating the Molar Ratio
The molar excess of dye to protein determines the final degree of labeling. A starting point of a

10-20 fold molar excess of Cy5.5-SE to protein is recommended.[5] However, the optimal ratio

may vary depending on the protein and desired DOL.
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Calculation Steps:

Calculate the moles of protein:

Moles of Protein = Protein Mass (g) / MW_protein_ ( g/mol )

Alternatively, Moles of Protein = Protein Concentration (M) × Volume (L)

Determine the target moles of Cy5.5-SE:

Moles of Cy5.5-SE = Moles of Protein × Desired Molar Excess

Calculate the required mass of Cy5.5-SE:

Mass of Cy5.5-SE (g) = Moles of Cy5.5-SE × MW_dye_ ( g/mol )

Calculate the volume of Cy5.5-SE stock solution to add:

Volume of Cy5.5-SE Stock (µL) = (Mass of Cy5.5-SE (mg) / Stock Concentration (mg/µL))

Example Calculation:

To label 1 mg of IgG (MW = 150,000 g/mol ) with a 15-fold molar excess of Cy5.5-SE (MW =

1317.7 g/mol ).

Moles of IgG: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

Moles of Cy5.5-SE: (6.67 x 10⁻⁹ mol) × 15 = 1.00 x 10⁻⁷ mol

Mass of Cy5.5-SE: (1.00 x 10⁻⁷ mol) × (1317.7 g/mol ) = 0.000132 g = 0.132 mg

Volume of 10 mg/mL Cy5.5-SE Stock: (0.132 mg) / (10 mg/mL) = 0.0132 mL = 13.2 µL

Labeling Reaction
Protocol:

Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer, such as 0.1 M sodium

bicarbonate.[2][9]
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Slowly add the calculated volume of the Cy5.5-SE stock solution to the protein solution while

gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.[7]

Purification of the Labeled Protein
It is crucial to remove any unreacted, free Cy5.5-SE from the labeled protein.[1]

Protocol:

Choose one of the following methods based on the protein's properties and the required purity:

Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective

method for separating the larger labeled protein from the smaller, free dye molecules.[1][15]

Dialysis: This method is suitable for larger sample volumes but requires longer processing

times.[1][16]

Spin Columns: These are convenient for small sample volumes and provide rapid

purification.[1][9]

Calculating the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein

molecule.[5]

Protocol:

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified

conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max_).

[5]

Calculate the Concentration of the Dye:

Dye Concentration (M) = A_max_ / (ε_dye_ × l)

Calculate the Corrected Protein Absorbance:
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Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)

Calculate the Protein Concentration:

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ × l)

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is typically between 2 and 4 to maximize fluorescence

without causing self-quenching.[1]
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Issue Possible Cause
Suggested
Solution

Reference

Low DOL
Insufficient amount of

dye used.

Increase the molar

ratio of dye to protein.
[5]

Inactive (hydrolyzed)

Cy5.5-SE.

Use fresh, anhydrous

DMSO/DMF to

dissolve the Cy5.5-

SE.

[5]

Presence of primary

amines in the protein

buffer.

Ensure the protein is

in an amine-free

buffer at the correct

pH.

[5]

High DOL
Excessive amount of

dye used.

Decrease the molar

ratio of dye to protein.
[5]

Inaccurate DOL

Presence of unbound

dye in the purified

conjugate.

Ensure thorough

purification of the

conjugate.

[5]

Inaccurate molar

extinction coefficient

for the protein.

Use a more accurate

extinction coefficient

or determine it

experimentally.

[16]

Low or No

Fluorescence Signal

Labeling reaction

failed.

Verify that the protein

buffer is amine-free

and at the correct pH.

[1]

Over-labeling causing

fluorescence

quenching.

Calculate the DOL. If

it is very high (>8),

reduce the dye-to-

protein ratio.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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